N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the hydrazino group, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The hydrazino group is known to form bonds with various biomolecules, influencing their structure and function. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity. These interactions are crucial for its applications in proteomics research .
Comparison with Similar Compounds
N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide can be compared with other similar compounds, such as:
2-Hydrazino-1,3-benzoxazole: This compound shares the benzoxazole ring but lacks the diethyl and sulfonamide groups.
N,N-diethyl-2-hydrazino-1,3-benzoxazole: Similar in structure but without the sulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity, making it valuable for specialized research applications .
Properties
Molecular Formula |
C11H16N4O3S |
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Molecular Weight |
284.34 g/mol |
IUPAC Name |
N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C11H16N4O3S/c1-3-15(4-2)19(16,17)8-5-6-10-9(7-8)13-11(14-12)18-10/h5-7H,3-4,12H2,1-2H3,(H,13,14) |
InChI Key |
RVONNAORIKXQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN |
Origin of Product |
United States |
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